2,4-Difluoro-3-methoxybenzoyl chloride
Overview
Description
2,4-Difluoro-3-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.57 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a methoxy group at the 3 position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Difluoro-3-methoxybenzoyl chloride can be synthesized from 2,4-difluoro-3-methoxybenzoic acid. The synthesis involves the conversion of the carboxylic acid group to an acyl chloride group using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically occurs under reflux conditions, where the benzoic acid derivative is heated with the chlorinating agent to produce the desired benzoyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is often purified through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,4-difluoro-3-methoxybenzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or acidic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction of the acyl chloride group.
Scientific Research Applications
2,4-Difluoro-3-methoxybenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Research: In the development of potential drug candidates and intermediates.
Material Science: In the preparation of functional materials with specific properties.
Chemical Biology: As a reagent for modifying biomolecules and studying their functions.
Mechanism of Action
The mechanism of action of 2,4-difluoro-3-methoxybenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-methoxybenzoyl chloride
- 2,6-Difluoro-3-methoxybenzoyl chloride
- 2,4,5-Trifluoro-3-methoxybenzoyl chloride
Uniqueness
2,4-Difluoro-3-methoxybenzoyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of two fluorine atoms and a methoxy group influences its electronic structure, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2,4-difluoro-3-methoxybenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-7-5(10)3-2-4(6(7)11)8(9)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYMWQNLWOAEMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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